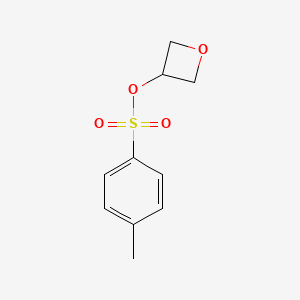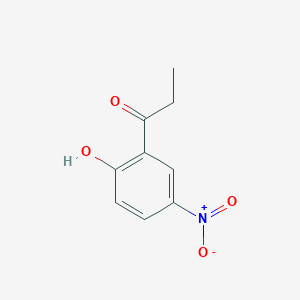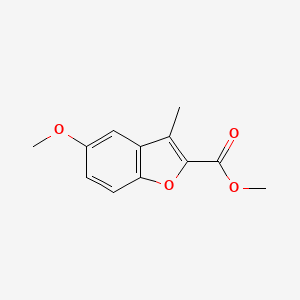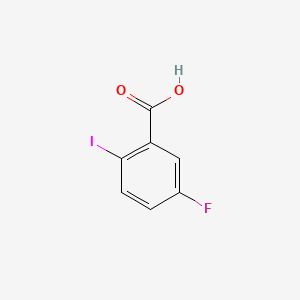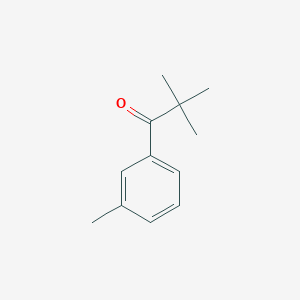
2,2-二甲基-1-(3-甲基苯基)丙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that it’s structurally similar to “2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine” and “2,2-Dimethyl-3-phenyl-1-propanol” which are more well-studied12.
Synthesis Analysis
The synthesis of similar compounds typically involves alkylation and reduction steps2. However, the specific synthesis process for “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” is not readily available in the searched resources.
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” is not explicitly mentioned in the searched resources. However, its structural analogs have been studied3.Chemical Reactions Analysis
Specific chemical reactions involving “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” are not available in the searched resources. However, similar compounds have been reported to undergo reactions such as hydrogenolysis4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” are not explicitly mentioned in the searched resources. However, a structurally similar compound, “2,2-DIMETHYL-3-(3-METHYLPHENYL) PROPANOL”, is described as a viscous liquid or crystalline mass with a fresh floral odor6.科学研究应用
Summary of the Application
Indole derivatives, which may share a similar structure with “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one”, have been found to possess various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. For example, for antiviral activity, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Results or Outcomes
In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
2. Transaminase-Mediated Chiral Selective Synthesis
Summary of the Application
Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened. This compound could be used for the synthesis of different active pharmaceutical entities .
Methods of Application or Experimental Procedures
The process involved screening transaminases, optimizing variables such as enzyme loading, substrate loading, temperature, and pH, and performing ‘What If’ studies by investigating timely progress of reaction on a gram scale by drastically changing the process parameters .
Results or Outcomes
In the final optimized reaction, ATA-025 showed the highest 99.22±2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03±1.01% with respect to the product formed after reaction .
3. Use in Perfume Compositions
Summary of the Application
The compound “2,2-Dimethyl-3-(3-methylphenyl)propanol” is structurally similar to “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one”. It can be used in perfume compositions for toiletries, soaps, and detergents .
Methods of Application or Experimental Procedures
The compound is prepared by the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide. The resulting aldehyde is then reduced with NaBH4 .
Results or Outcomes
The resulting compound can be used to add a unique scent to various cosmetic products .
4. New Psychoactive Substance
Summary of the Application
The compound “2-(methylamino)-1-(3-methylphenyl)propan-1-one” (also known as 3-methylmethcathinone, 3-MMC) is a synthetic cathinone stimulant. It is structurally related to methcathinone and 4-methylmethcathinone (mephedrone), and is monitored as a new psychoactive substance .
Methods of Application or Experimental Procedures
The compound is synthesized in a laboratory setting and its effects are studied in controlled environments .
Results or Outcomes
As a new psychoactive substance, 3-MMC has potential implications for public health and law enforcement .
5. Use in Perfume Compositions
Summary of the Application
The compound “2,2-Dimethyl-3-(3-methylphenyl)propanol” is structurally similar to “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one”. It can be used in perfume compositions for toiletries, soaps, and detergents .
Methods of Application or Experimental Procedures
The compound is prepared by the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide. The resulting aldehyde is then reduced with NaBH4 .
Results or Outcomes
The resulting compound can be used to add a unique scent to various cosmetic products .
6. New Psychoactive Substance
Summary of the Application
The compound “2-(methylamino)-1-(3-methylphenyl)propan-1-one” (also known as 3-methylmethcathinone, 3-MMC) is a synthetic cathinone stimulant. It is a ring-substituted cathinone, which is structurally related to methcathinone and 4-methylmethcathinone (mephedrone), and is monitored as a new psychoactive substance .
Methods of Application or Experimental Procedures
The compound is synthesized in a laboratory setting and its effects are studied in controlled environments .
Results or Outcomes
As a new psychoactive substance, 3-MMC has potential implications for public health and law enforcement .
安全和危害
The safety and hazards associated with “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” are not explicitly mentioned in the searched resources. However, a structurally similar compound, “2,2-dimethyl-1-(3-methylphenyl)propan-1-amine”, has associated hazard statements including H302, H312, H315, H318, H332, H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation1.
未来方向
The future directions for the study and application of “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” are not explicitly mentioned in the searched resources. However, the ongoing research into structurally similar compounds suggests potential areas of interest7.
Please note that this analysis is based on the available data and there might be more recent studies or data not included in this response. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
属性
IUPAC Name |
2,2-dimethyl-1-(3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9-6-5-7-10(8-9)11(13)12(2,3)4/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRWPECOXVVSRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557989 |
Source


|
| Record name | 2,2-Dimethyl-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(3-methylphenyl)propan-1-one | |
CAS RN |
50390-49-3 |
Source


|
| Record name | 2,2-Dimethyl-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


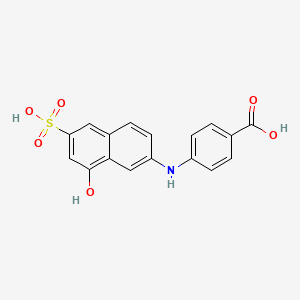

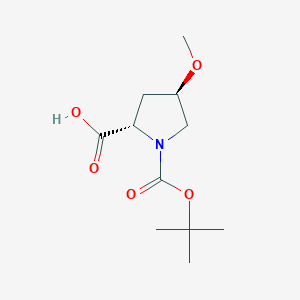
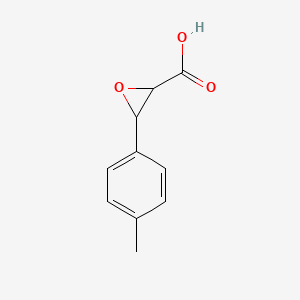
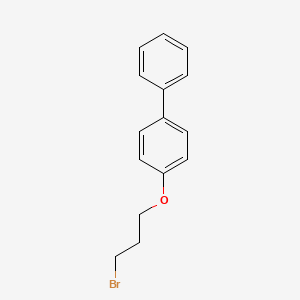
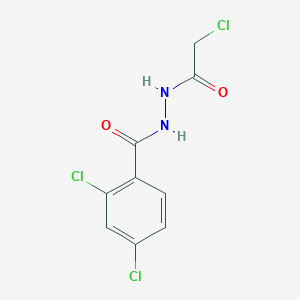
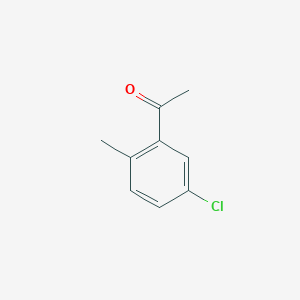
![1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone](/img/structure/B1316764.png)
